molecular formula C20H17BrN2O5 B4957943 (5Z)-1-(4-bromo-2-methylphenyl)-5-[(2,5-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

(5Z)-1-(4-bromo-2-methylphenyl)-5-[(2,5-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B4957943
M. Wt: 445.3 g/mol
InChI Key: HLIOUGOKGMJULA-GDNBJRDFSA-N
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Description

The compound (5Z)-1-(4-bromo-2-methylphenyl)-5-[(2,5-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a synthetic organic molecule characterized by its unique structure, which includes a brominated phenyl group and a dimethoxy-substituted phenyl group

Properties

IUPAC Name

(5Z)-1-(4-bromo-2-methylphenyl)-5-[(2,5-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O5/c1-11-8-13(21)4-6-16(11)23-19(25)15(18(24)22-20(23)26)10-12-9-14(27-2)5-7-17(12)28-3/h4-10H,1-3H3,(H,22,24,26)/b15-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIOUGOKGMJULA-GDNBJRDFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)N2C(=O)C(=CC3=C(C=CC(=C3)OC)OC)C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Br)N2C(=O)/C(=C\C3=C(C=CC(=C3)OC)OC)/C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-(4-bromo-2-methylphenyl)-5-[(2,5-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves a multi-step process:

    Formation of the diazinane ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the brominated phenyl group: This step involves the bromination of a suitable phenyl precursor, followed by its attachment to the diazinane ring.

    Attachment of the dimethoxy-substituted phenyl group: This is usually done through a condensation reaction, where the dimethoxyphenyl group is introduced to the diazinane ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(5Z)-1-(4-bromo-2-methylphenyl)-5-[(2,5-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione: can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove certain functional groups or alter the oxidation state of the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

(5Z)-1-(4-bromo-2-methylphenyl)-5-[(2,5-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug development.

    Medicine: It could be explored for its potential therapeutic effects, particularly in areas like cancer or infectious diseases.

    Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (5Z)-1-(4-bromo-2-methylphenyl)-5-[(2,5-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-1-(4-bromo-2-methylphenyl)-5-[(2,5-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione: is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

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